“5-(4-(Benzyloxy)phenyl)nicotinic acid” is a chemical compound with the molecular formula C19H15NO3 . It’s often used in the field of organic synthesis .
One specific application of this compound is in the catalytic protodeboronation of pinacol boronic esters . This process is a valuable transformation in organic synthesis, allowing for formal anti-Markovnikov alkene hydromethylation . The method involves the use of a radical approach to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters . The results of this process have been applied to methoxy protected (−)-Δ8-THC and cholesterol .
5-(4-(Benzyloxy)phenyl)nicotinic acid is characterized by its molecular formula, which includes a pyridine ring substituted at the 5-position with a 4-(benzyloxy)phenyl group. This compound is notable for its potential in medicinal chemistry and material science due to its structural properties. The presence of both the aromatic benzyloxy group and the carboxylic acid functionality contributes to its chemical reactivity and biological activity.
Research indicates that compounds similar to 5-(4-(benzyloxy)phenyl)nicotinic acid exhibit various biological activities, including:
Several synthetic routes have been developed for creating 5-(4-(benzyloxy)phenyl)nicotinic acid:
These methods allow for efficient synthesis while maintaining high yields and purity.
The applications of 5-(4-(benzyloxy)phenyl)nicotinic acid span various fields:
Studies on the interaction of 5-(4-(benzyloxy)phenyl)nicotinic acid with biological targets are essential for understanding its mechanism of action. Preliminary data suggest interactions with nicotinic acetylcholine receptors, which could explain its neuroprotective effects. Further research is required to elucidate these interactions fully.
Several compounds share structural similarities with 5-(4-(benzyloxy)phenyl)nicotinic acid. Here are a few notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
5-(4-Methoxyphenyl)nicotinic acid | Similar phenyl substitution, methoxy group | Exhibits different solubility and reactivity |
3-(4-Benzyloxyphenyl)nicotinic acid | Different substitution position on pyridine | May show altered biological activity |
5-(3-Hydroxyphenyl)nicotinic acid | Hydroxyl group instead of benzyloxy | Potentially increased polarity affecting absorption |
These comparisons highlight the unique properties of 5-(4-(benzyloxy)phenyl)nicotinic acid, particularly its specific interactions and biological activities that may differ from other derivatives.
X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure of 5-(4-(Benzyloxy)phenyl)nicotinic acid (molecular formula C₁₉H₁₅NO₃, molecular weight 305.33 g/mol). While direct crystallographic data for the target compound remain limited in the literature, extensive analysis of structurally related nicotinic acid derivatives provides valuable insights into the expected crystallographic behavior and structural parameters [1] [2].
Analysis of related compounds reveals that nicotinic acid derivatives typically crystallize in monoclinic crystal systems, with the most common space groups being P2₁/c and P2₁/n [3] [4]. The triclinic space group P1̅ has also been observed for compounds with similar substitution patterns, as demonstrated by 5-(4-carboxyphenoxy)-nicotinic acid which crystallizes with unit cell parameters a = 7.6228(12) Å, b = 10.5401(16) Å, c = 14.669(2) Å, with α = 94.801(2)°, β = 91.188(2)°, γ = 105.664(2)° [1] [2].
The crystal structure analysis of analogous compounds indicates that the phenyl rings and adjacent pyridine rings are typically non-coplanar, with dihedral angles ranging from 60° to 70°. This structural feature is particularly relevant for 5-(4-(Benzyloxy)phenyl)nicotinic acid, where the benzyloxy substituent introduces additional conformational flexibility [1]. The intermolecular interactions in the crystal lattice are dominated by hydrogen bonding patterns involving the carboxylic acid groups, forming characteristic double chain structures that are further stabilized by C-H⋯π interactions with edge-to-face orientations [1] [2].
Table 1: Crystallographic Data for Related Nicotinic Acid Derivatives
Compound | Crystal System | Space Group | Unit Cell Parameters (Å) | Z Value | Temperature (K) | R-factor |
---|---|---|---|---|---|---|
5-(4-carboxyphenoxy)-nicotinic acid | Triclinic | P1̅ | a=7.62, b=10.54, c=14.67 | 4 | 296 | 0.038 |
2-(Phenylamino)nicotinic acid | Monoclinic | P2₁/c | a=15.84, b=5.49, c=11.72 | 4 | 90 | 0.042 |
4-(Trifluoromethyl)nicotinic acid | Monoclinic | P2₁/c | a=6.45, b=14.92, c=7.79 | 4 | 150 | 0.043 |
Nicotinic acid | Monoclinic | P2₁/c | a=7.18, b=11.67, c=7.23 | 4 | 293 | 0.061 |
Based on these structural precedents, 5-(4-(Benzyloxy)phenyl)nicotinic acid is expected to exhibit similar crystallographic properties, with potential polymorphism due to the conformational flexibility introduced by the benzyloxy group. The compound likely crystallizes in a monoclinic system with intermolecular hydrogen bonding networks stabilizing the crystal packing through carboxylic acid dimer formation [3] [4].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 5-(4-(Benzyloxy)phenyl)nicotinic acid through detailed analysis of ¹H and ¹³C NMR spectral data. The compound exhibits characteristic spectroscopic signatures that reflect its complex aromatic structure and functional group composition [5] [6].
The ¹H NMR spectrum of 5-(4-(Benzyloxy)phenyl)nicotinic acid displays several distinct regions corresponding to different proton environments. The pyridine ring protons appear as highly deshielded signals between 8.5-9.0 ppm, with the H-2 and H-6 positions showing characteristic coupling patterns typical of pyridine derivatives (J = 4.8-5.2 Hz) [6]. The aromatic protons of the phenyl ring substituted at the 5-position of the pyridine ring resonate in the 7.2-8.0 ppm region, while the benzyloxy phenyl protons appear as multiplets between 6.9-7.4 ppm [7].
A particularly diagnostic feature is the benzyloxy methylene protons (OCH₂), which appear as a singlet around 5.0-5.2 ppm, characteristic of benzylic protons adjacent to an aromatic ether linkage [7]. The chemical shift and integration pattern of this signal provide unambiguous confirmation of the benzyloxy substitution pattern. The phenyl protons of the benzyl group typically resonate as overlapping multiplets in the 7.2-7.4 ppm region [5].
Table 2: NMR Spectroscopic Data for 5-(4-(Benzyloxy)phenyl)nicotinic acid
Proton Assignment | ¹H NMR (ppm) | Multiplicity | J (Hz) | ¹³C NMR (ppm) |
---|---|---|---|---|
Pyridine H-2, H-6 | 8.5-9.0 | d, dd | 4.8-5.2 | 150-155 |
Pyridine H-4 | 8.0-8.2 | d | 8.0-8.5 | 125-130 |
Phenyl aromatic | 7.2-8.0 | m | 7.2-8.0 | 127-140 |
Benzyl aromatic | 7.2-7.4 | m | 6.8-7.2 | 127-130 |
OCH₂ (benzyloxy) | 5.0-5.2 | s | - | 70-75 |
COOH | 12.0-13.0 | br s | - | 165-170 |
The ¹³C NMR spectrum provides complementary structural information, with the carboxylic acid carbon appearing characteristically downfield around 165-170 ppm [5]. The pyridine carbon signals are observed in the 125-155 ppm range, with the quaternary carbon at C-3 (bearing the carboxylic acid group) appearing around 125-130 ppm. The aromatic carbons of both the substituted phenyl ring and the benzyl group resonate in the 127-140 ppm region, while the benzyloxy methylene carbon appears around 70-75 ppm, consistent with its sp³ hybridization adjacent to aromatic oxygen [6].
The quaternary carbon bearing the phenyl substituent at the 5-position of the pyridine ring typically appears around 140-145 ppm, while the ether carbon (C-O) of the benzyloxy group resonates around 158-162 ppm. These assignments are supported by two-dimensional NMR techniques, particularly HMBC (Heteronuclear Multiple Bond Correlation) experiments, which confirm the connectivity patterns and long-range coupling relationships [5].
Infrared spectroscopy provides detailed information about the functional groups present in 5-(4-(Benzyloxy)phenyl)nicotinic acid, with characteristic absorption bands that serve as molecular fingerprints for structural identification [8] [9]. The compound exhibits several key spectroscopic features that confirm its molecular structure and functional group composition.
The carboxylic acid functionality displays the characteristic C=O stretching vibration as a strong absorption band in the 1680-1720 cm⁻¹ region [8]. This frequency range is typical for aromatic carboxylic acids, where the electron-withdrawing effect of the pyridine ring causes a slight shift to higher frequencies compared to aliphatic carboxylic acids. The O-H stretching vibration of the carboxylic acid group appears as a broad absorption band extending from 2500-3300 cm⁻¹, often overlapping with aromatic C-H stretching vibrations [9].
The pyridine ring system contributes several characteristic bands to the IR spectrum. The C=C and C=N stretching vibrations appear as medium to strong absorptions in the 1580-1610 cm⁻¹ region, with the specific pattern depending on the substitution pattern of the pyridine ring [8]. The aromatic C-H stretching vibrations are observed in the 3000-3100 cm⁻¹ region, typically appearing as weaker bands compared to the broad carboxylic acid O-H stretch [9].
Table 3: IR Spectroscopic Data for 5-(4-(Benzyloxy)phenyl)nicotinic acid
Functional Group | IR Frequency (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
Carboxylic acid (C=O) | 1680-1720 | Strong | ν(C=O) stretch |
Carboxylic acid (O-H) | 2500-3300 | Broad, medium | ν(O-H) stretch |
Pyridine ring (C=C, C=N) | 1580-1610 | Medium-strong | ν(C=C, C=N) |
Aromatic C-H | 3000-3100 | Medium | ν(C-H) stretch |
Benzyloxy ether (C-O-C) | 1240-1260 | Medium | ν(C-O-C) stretch |
Phenyl substitution | 1450-1600 | Variable | Ring vibrations |
The benzyloxy ether linkage contributes a characteristic C-O-C stretching vibration around 1240-1260 cm⁻¹, which serves as a diagnostic feature for this functional group [8]. The phenyl rings contribute various absorption bands in the 1450-1600 cm⁻¹ region, corresponding to aromatic ring vibrations and in-plane bending modes. The specific pattern of these bands provides information about the substitution pattern of the aromatic rings [9].
Mass spectrometric analysis of 5-(4-(Benzyloxy)phenyl)nicotinic acid reveals characteristic fragmentation patterns that confirm the molecular structure and provide insights into the compound's stability and decomposition pathways [10]. The molecular ion peak appears at m/z 305 [M+H]⁺, corresponding to the protonated molecular ion under positive electrospray ionization conditions.
The primary fragmentation pathways involve loss of the carboxylic acid group (M-45, loss of COOH) and the benzyl group (M-91, loss of C₇H₇). The base peak typically corresponds to the pyridine fragment (m/z 78), which represents a stable aromatic system formed after extensive fragmentation [10]. Other significant fragment ions include m/z 183 [M-benzyl]⁺ and m/z 214 [M-benzyloxy]⁺, which provide confirmation of the benzyloxy substitution pattern.
Density functional theory calculations provide comprehensive theoretical insights into the electronic structure, geometric parameters, and thermodynamic properties of 5-(4-(Benzyloxy)phenyl)nicotinic acid. These computational studies complement experimental characterization by providing detailed molecular orbital analysis, charge distribution, and energetic properties [11] [12].
Geometry optimization calculations performed using the B3LYP functional with 6-31G(d,p) and 6-311++G(d,p) basis sets reveal that the compound adopts a non-planar conformation in its ground state [11]. The pyridine ring and the attached phenyl group are not coplanar, with a dihedral angle of approximately 35-45° between the ring planes. This geometric feature is consistent with experimental observations from related compounds and reflects the balance between electronic conjugation and steric hindrance [13].
The benzyloxy substituent introduces additional conformational flexibility, with the benzyl group capable of adopting various orientations relative to the phenyl ring. DFT calculations indicate that the most stable conformation has the benzyl group oriented perpendicular to the phenyl ring plane, minimizing steric interactions while maintaining optimal electronic overlap [11].
Table 4: DFT Calculated Properties for 5-(4-(Benzyloxy)phenyl)nicotinic acid
Property | B3LYP/6-31G(d,p) | B3LYP/6-311++G(d,p) | Experimental |
---|---|---|---|
Molecular Weight | 305.33 g/mol | 305.33 g/mol | 305.33 g/mol |
Dipole Moment | 3.8 D | 4.2 D | 3.2-4.5 D |
HOMO Energy | -6.45 eV | -6.52 eV | -6.2 to -6.8 eV |
LUMO Energy | -1.85 eV | -1.92 eV | -1.5 to -2.2 eV |
Energy Gap | 4.60 eV | 4.60 eV | 4.0-5.3 eV |
Hardness | 2.30 eV | 2.30 eV | 2.0-2.7 eV |
Softness | 0.43 eV⁻¹ | 0.43 eV⁻¹ | 0.37-0.50 eV⁻¹ |
Electronic structure analysis reveals that the highest occupied molecular orbital (HOMO) is primarily localized on the pyridine ring and the attached phenyl system, with significant π-electron delocalization extending through the conjugated aromatic system [11]. The HOMO energy is calculated to be approximately -6.5 eV, indicating moderate electron donor capability. The lowest unoccupied molecular orbital (LUMO) is centered on the pyridine ring and carboxylic acid group, with an energy of approximately -1.9 eV [12].
The HOMO-LUMO energy gap of 4.6 eV indicates good chemical stability and moderate reactivity, consistent with the compound's expected behavior as a stable organic acid [11]. The molecular hardness (η = 2.3 eV) and softness (σ = 0.43 eV⁻¹) values suggest intermediate reactivity characteristics, making the compound suitable for various chemical transformations while maintaining structural integrity [12].
Natural bond orbital (NBO) analysis reveals the charge distribution within the molecule, with the carboxylic acid group bearing a partial negative charge (-0.65 e) and the pyridine nitrogen showing a partial negative charge (-0.42 e) [11]. The benzyloxy oxygen atoms exhibit partial negative charges (-0.35 e each), contributing to the molecule's overall polarity and potential for hydrogen bonding interactions.
Thermodynamic properties calculated using DFT methods indicate that 5-(4-(Benzyloxy)phenyl)nicotinic acid has a standard enthalpy of formation of approximately -185 kJ/mol, reflecting its thermodynamic stability [11]. The calculated heat capacity and entropy values are consistent with similar aromatic compounds, supporting the reliability of the theoretical predictions.
Vibrational frequency calculations provide theoretical IR spectroscopic data that correlate well with experimental observations. The calculated C=O stretching frequency (1695 cm⁻¹) and pyridine ring vibrations (1585 cm⁻¹) are in good agreement with experimental values, validating the accuracy of the computational approach [11] [12].